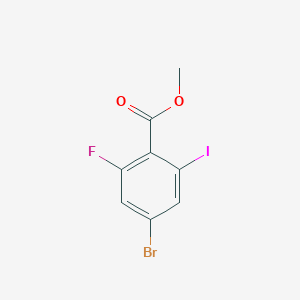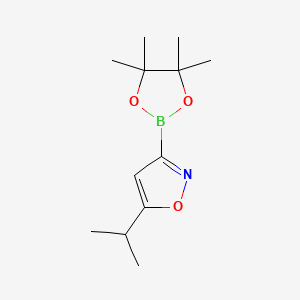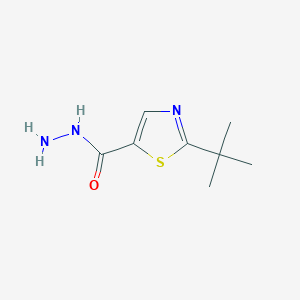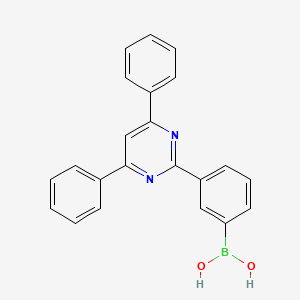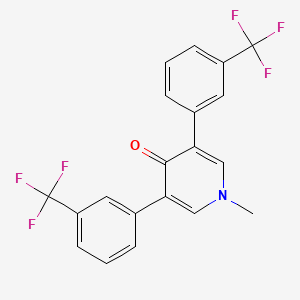
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a pyridone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridone Core: The pyridone core can be synthesized through a condensation reaction between a suitable ketone and an amine under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The final step involves the methylation of the pyridone nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
1-methyl-3,5-bis(4-trifluoromethylphenyl)-4(1H)-pyridone: Similar structure but with trifluoromethyl groups at different positions.
1-methyl-3,5-bis(3-chlorophenyl)-4(1H)-pyridone: Similar structure but with chlorophenyl groups instead of trifluoromethylphenyl groups.
Uniqueness
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59756-61-5 |
|---|---|
分子式 |
C20H13F6NO |
分子量 |
397.3 g/mol |
IUPAC 名称 |
1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3 |
InChI 键 |
PZBXEGSLTCUVJO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




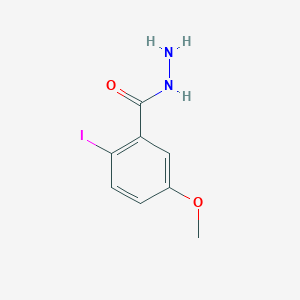
![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)

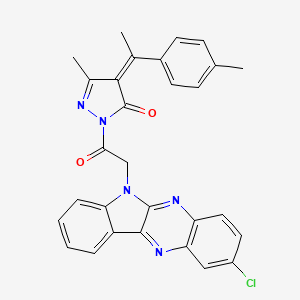
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
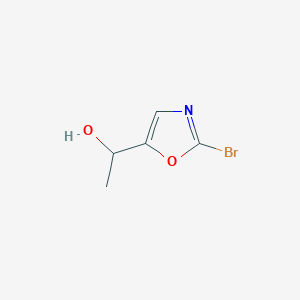

![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
